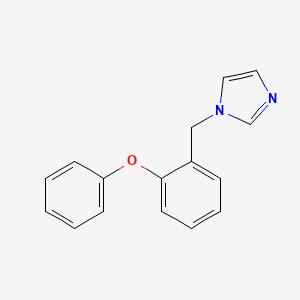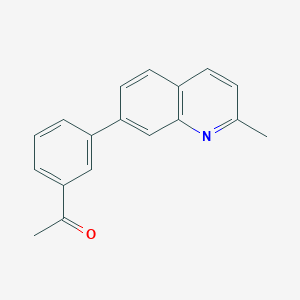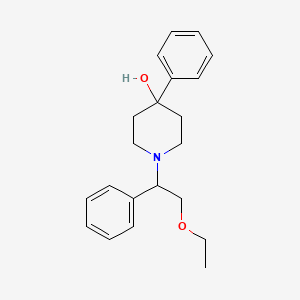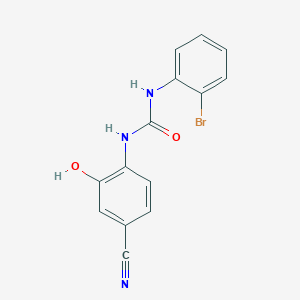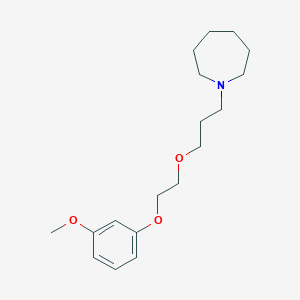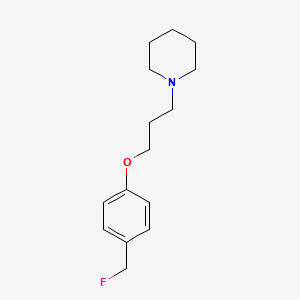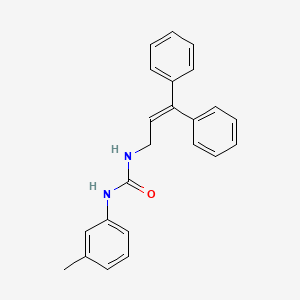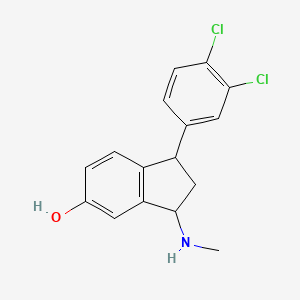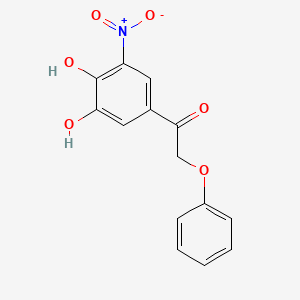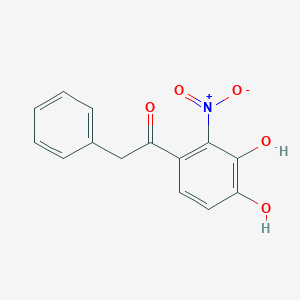
1-(3,4-Dihydroxy-2-nitrophenyl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound has a molecular formula of C13H9NO5 and a molecular weight of 259.21 g/mol . It is known for its unique chemical structure, which includes both nitro and hydroxyl functional groups, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone typically involves the nitration of 3,4-dihydroxyacetophenone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the hydroxyl groups. The resulting nitro compound is then subjected to Friedel-Crafts acylation in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Aminophenyl derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for enzymes like catechol O-methyltransferase.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone involves its interaction with various molecular targets. For instance, as an inhibitor of catechol O-methyltransferase, it binds to the active site of the enzyme, preventing the methylation of catecholamines. This inhibition can affect neurotransmitter levels in the brain, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Lacks the nitro and hydroxyl groups, making it less reactive in certain chemical reactions.
4-nitrobenzophenone: Contains a nitro group but lacks hydroxyl groups, limiting its potential for hydrogen bonding and antioxidant activity.
3,4-dihydroxybenzophenone: Contains hydroxyl groups but lacks a nitro group, affecting its electronic properties and reactivity.
Uniqueness
1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone is unique due to the presence of both nitro and hydroxyl groups, which confer distinct electronic and steric properties. These functional groups enable the compound to participate in a wide range of chemical reactions and make it a versatile molecule for various applications in research and industry .
Properties
Molecular Formula |
C14H11NO5 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H11NO5/c16-11-7-6-10(13(14(11)18)15(19)20)12(17)8-9-4-2-1-3-5-9/h1-7,16,18H,8H2 |
InChI Key |
WQKGHRQZAOQUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B10839282.png)
